10-trifluoroacetyl-DDACTHF

Descripción

Overview of Folate Metabolism and its Significance in Cellular Biology

Folate, a B-vitamin, is essential for a range of fundamental cellular processes. Its metabolic derivatives, known as folates, act as coenzymes in one-carbon transfer reactions, which are vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. researchgate.netannualreviews.org The folate metabolic network is compartmentalized within the cell, operating in the cytosol, mitochondria, and nucleus. nih.gov This intricate system supports critical functions such as cell proliferation, DNA replication and repair, and epigenetic regulation through methylation. nih.gov

The core of folate metabolism involves the conversion of dietary folic acid into various tetrahydrofolate (THF) derivatives. researchgate.netbiorxiv.org These THF cofactors are then used by enzymes in key pathways, including the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate. nih.govbiorxiv.org For instance, 10-formyltetrahydrofolate is a crucial precursor for purine (B94841) synthesis, which is indispensable for cell growth. researchgate.net Given the central role of these pathways in rapidly dividing cells, folate metabolism has long been identified as a prime target for therapeutic intervention, particularly in oncology. nih.govresearchgate.net Any disruption in folate metabolism can lead to impaired DNA synthesis, chromosomal breakage, and ultimately, cell death, a principle that underpins the action of many chemotherapeutic agents. nih.gov

Historical Development of Antifolate Compounds as Biochemical Probes

The field of antifolate research began in the 1940s with the pioneering work of Dr. Sidney Farber. mdedge.com Observing that folic acid supplementation accelerated the progression of acute lymphoblastic leukemia (ALL) in children, he reasoned that blocking folate metabolism could inhibit the growth of cancer cells. mdedge.com This led to the development of aminopterin, the first clinically effective antifolate, which produced the first-ever remissions in childhood ALL in 1948. researchgate.netnih.gov

Aminopterin was soon succeeded by its derivative, methotrexate (B535133) (MTX), due to a better toxicity profile. researchgate.net For decades, MTX has remained a cornerstone of cancer chemotherapy, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). researchgate.netcancernetwork.com The success of these early compounds established antifolates as a major class of antimetabolite drugs and spurred further research. researchgate.net Over time, scientists developed other antifolates targeting different enzymes in the folate pathway, such as thymidylate synthase. nih.gov These compounds have not only been used as drugs but also as powerful biochemical probes to dissect the complexities of folate-dependent pathways and understand cellular resistance mechanisms. nih.govrsc.org The development of antifolates for treating bacterial, protozoal, and rheumatic diseases further broadened the scope of this research area. nih.govresearchgate.net

Rationale for Rational Design of Novel Antifolate Derivatives like DDACTHF Analogues

While classical antifolates like methotrexate have been successful, their effectiveness can be limited by the development of drug resistance in tumor cells. nih.govcancernetwork.com Mechanisms of resistance include impaired drug transport into the cell, decreased intracellular drug retention due to reduced polyglutamation, and mutations in the target enzyme. nih.govcancernetwork.com This clinical challenge created a clear rationale for the rational design of new antifolate agents capable of overcoming these resistance mechanisms. cancernetwork.comnih.gov

Rational drug design uses the detailed knowledge of a biological target's structure and function to create specific and potent inhibitors. researchgate.net Advances in molecular biology, X-ray crystallography, and computational modeling have enabled scientists to design novel compounds based on the three-dimensional structure of target enzymes. researchgate.netnih.gov The goal is to develop agents with unique properties, such as increased lipid solubility for better cell entry, enhanced susceptibility to polyglutamation for better retention, or the ability to inhibit different folate-dependent enzymes. cancernetwork.comnih.gov DDACTHF (dideaza-acyclic-tetrahydrofolic acid) analogues represent a class of compounds developed through this approach, specifically targeting enzymes in the de novo purine biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GAR Tfase). nih.govsoton.ac.uk

Introduction to 10-trifluoroacetyl-DDACTHF as a Research Compound and its Unique Structural Features

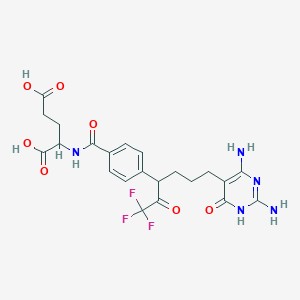

10-trifluoroacetyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (this compound) is a potent and highly selective antifolate designed through a structure-based approach. soton.ac.uk It was specifically engineered to inhibit human glycinamide ribonucleotide transformylase (hGAR Tfase), a key enzyme in the de novo purine synthesis pathway. soton.ac.ukscispace.com

Its structure incorporates several key features that contribute to its efficacy:

Dideaza-acyclic Backbone: Unlike traditional folates, it features a 5,10-dideazaacyclic scaffold. This modification is part of its core design as a targeted inhibitor.

Trifluoroacetyl Group: A defining feature is the stable trifluoromethyl ketone moiety at the 10-position. scispace.com This group is critical for its potent inhibitory activity against GAR Tfase. soton.ac.uk

Glutamate (B1630785) Moiety: Like natural folates, it possesses a glutamate tail, which allows it to be effectively transported into cells via the reduced folate carrier and to be polyglutamated intracellularly. soton.ac.uk This process of adding extra glutamate residues helps sequester the compound within the cell, enhancing its inhibitory action. soton.ac.uknih.gov

The combination of these features makes this compound one of the most potent and selective inhibitors of GAR Tfase reported. soton.ac.ukscispace.com

Research Objectives and Scope of the Comprehensive Academic Inquiry

This article serves as a comprehensive academic inquiry into the biochemical and pharmacological profile of this compound. The primary objective is to synthesize and present the current scientific understanding of this compound, focusing exclusively on its role as a research tool and potential therapeutic lead within the field of antifolate research.

The scope of this review is strictly defined to cover:

The foundational principles of folate metabolism and the historical context of antifolate development.

The rationale behind the design of this compound and its specific structural attributes.

Detailed research findings regarding its mechanism of action, enzyme inhibition, cellular activity, and structure-activity relationships.

This inquiry will rely on peer-reviewed scientific literature to provide an authoritative overview, complete with detailed data tables summarizing key experimental findings. Information regarding clinical dosage, administration protocols, and safety or adverse effect profiles is explicitly excluded from the scope of this article.

Detailed Research Findings

Research has demonstrated that this compound is a highly effective inhibitor of both its target enzyme and cancer cell proliferation. Its design as a specific inhibitor of GAR Tfase has been validated through extensive biochemical and cellular assays.

Enzyme Inhibition and Selectivity

A key characteristic of this compound is its potent and selective inhibition of recombinant human GAR Tfase, with a reported inhibition constant (Kᵢ) of 15 nM. soton.ac.ukacs.org In contrast, it shows negligible activity against other folate-dependent enzymes, such as aminoimidazole carboxamide transformylase (AICAR Tfase), with a Kᵢ value greater than 100 µM. soton.ac.uknih.gov This high degree of selectivity is a significant advantage, as it minimizes off-target effects.

| Enzyme Target | Inhibitor | Inhibition Constant (Kᵢ) | Source |

| Recombinant Human GAR Tfase | This compound | 15 nM | soton.ac.ukacs.org |

| Recombinant Human AICAR Tfase | This compound | > 100 µM | soton.ac.uk |

| E. coli GAR Tfase | This compound | > 65 µM | nih.gov |

This table presents the inhibitory activity of this compound against various enzymes.

Cellular Activity

The compound is a potent inhibitor of tumor cell growth. In studies using the CCRF-CEM human leukemia cell line, this compound exhibited an IC₅₀ (the concentration required to inhibit cell growth by 50%) of 16 nM. scispace.comacs.org This represents a tenfold improvement in potency over Lometrexol, another GAR Tfase inhibitor that has undergone clinical investigation. soton.ac.ukacs.org The potent cellular activity is attributed to its efficient uptake by the reduced folate carrier and subsequent intracellular polyglutamation, which traps the inhibitor inside the cell. soton.ac.uk

| Cell Line | Compound | IC₅₀ | Source |

| CCRF-CEM (Human Leukemia) | This compound | 16 nM | scispace.comacs.org |

| CCRF-CEM (Human Leukemia) | Lometrexol | ~160 nM | soton.ac.ukscispace.com |

This table compares the in-vitro cytotoxic activity of this compound and Lometrexol.

Structural and Chemical Properties

The crystal structure of human GAR Tfase in complex with this compound has been resolved, providing critical insights into its binding mode. soton.ac.uk The structure reveals that a flexible loop in the enzyme becomes highly ordered upon binding the inhibitor, creating a well-defined pocket. soton.ac.ukacs.org This structural information provides a robust template for the future design of even more potent inhibitors. acs.org

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄F₃N₅O₇ | nih.govebi.ac.uk |

| Molecular Weight | 527.46 g/mol | ebi.ac.uk |

| Synonym | 10-CF₃CO-DDACTHF | scispace.comnih.gov |

This table summarizes key chemical properties of this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H24F3N5O7 |

|---|---|

Peso molecular |

527.4 g/mol |

Nombre IUPAC |

2-[[4-[6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-1,1,1-trifluoro-2-oxohexan-3-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H24F3N5O7/c23-22(24,25)16(33)12(2-1-3-13-17(26)29-21(27)30-19(13)35)10-4-6-11(7-5-10)18(34)28-14(20(36)37)8-9-15(31)32/h4-7,12,14H,1-3,8-9H2,(H,28,34)(H,31,32)(H,36,37)(H5,26,27,29,30,35) |

Clave InChI |

GMLVQBYTPQKEQF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(CCCC2=C(N=C(NC2=O)N)N)C(=O)C(F)(F)F)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 10 Trifluoroacetyl Ddacthf

Retrosynthetic Analysis and Strategic Disconnections for the 10-trifluoroacetyl-DDACTHF Core

A retrosynthetic analysis of this compound reveals several logical points for disconnection. The primary disconnection is at the amide bond linking the L-glutamic acid side chain to the p-aminobenzoyl moiety. This is a standard disconnection for folate analogues, suggesting a final coupling step with a suitably protected L-glutamate derivative.

A second key disconnection breaks the C9-N10 bond, separating the bicyclic pteridine-like core (a pyrido[2,3-d]pyrimidine (B1209978) system) from the N-trifluoroacetylated p-aminobenzoylglutamate portion. However, a more convergent and common strategy involves disconnecting the C6-C9 bond. This approach identifies a substituted pyrido[2,3-d]pyrimidine heterocycle and a side-chain synthon as the main building blocks. The trifluoroacetyl group on the N10 nitrogen is considered a late-stage functional group installation on the fully assembled DDACTHF skeleton or its immediate precursor to avoid interference with earlier reaction steps.

Synthesis of the DDACTHF Skeleton and Key Intermediates

The synthesis of the core 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDACTHF) skeleton has been achieved through various routes. A notable method involves a convergent approach utilizing a Wittig condensation. nih.gov This synthesis begins with commercially available reagents and constructs the key intermediate, 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone. nih.gov

This aldehyde is then condensed with a phosphonium (B103445) ylide derived from [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)]phenylmethyl]-triphenylphosphonium bromide. The Wittig reaction, promoted by a strong base like sodium hydride in a solvent such as 1-methyl-2-pyrrolidone, forms the crucial C6-C9 double bond. Subsequent catalytic reduction of this double bond and the pyridine (B92270) ring, followed by hydrolysis of the ester and amide protecting groups, yields the DDACTHF skeleton. nih.gov The final product is typically isolated by acid precipitation. nih.gov

Alternative strategies for constructing related antifolate cores, such as pyrrolo[2,3-d]pyrimidines, have utilized different key reactions. For instance, the synthesis of a pemetrexed (B1662193) analogue involved a manganic triacetate dihydrate-catalyzed radical cyclization to form a key pyrrolidinone intermediate. scispace.com

Methods for Introducing the Trifluoroacetyl Moiety at the C10 Position

The introduction of the trifluoroacetyl group is a critical step that imparts specific biological properties to the molecule. This modification is typically performed on the N10 amine of a pre-formed DDACTHF precursor. The design of this compound involved combining the 2,4-diaminopyrimidone core with a stable trifluoromethyl ketone moiety to enhance its inhibitory activity and stability. scispace.com

Trifluoroacetylation of an amine is a well-established chemical transformation. The most common reagent for this purpose is trifluoroacetic anhydride (B1165640) (TFAA). The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct. In some cases, trifluoroacetylation is used as a protecting group strategy for amino groups during a multi-step synthesis. google.com For the synthesis of folate analogues, solubility issues can sometimes necessitate acylation prior to coupling reactions. nih.gov

| Reagent | Solvent | Base (optional) | Typical Conditions |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine (TEA) | Reaction is often run at 0°C to room temperature. The amine substrate is dissolved in the solvent, the base is added, followed by the slow addition of TFAA. |

| Ethyl Trifluoroacetate | Ethanol, DMF | Triethylamine (TEA) | Often requires heating to proceed at a reasonable rate. Used as a milder alternative to TFAA. |

The purification of intermediates and the final this compound product requires meticulous techniques to ensure high purity. Throughout the synthesis, intermediates are commonly purified using column chromatography on silica (B1680970) gel. The polarity of the eluent is adjusted based on the polarity of the compound being isolated.

After the final synthetic steps and deprotection, the target compound is often precipitated from the reaction mixture. This can be achieved by adjusting the pH of the aqueous solution to the isoelectric point of the molecule, causing it to precipitate. nih.gov The resulting solid is then collected by filtration, washed with appropriate solvents (e.g., water, ethanol, ether) to remove residual impurities, and dried under vacuum. High-Performance Liquid Chromatography (HPLC) is frequently used for the final purification and to confirm the purity of the final compound.

Reagents and Reaction Conditions for Trifluoroacetylation

Stereoselective Synthesis Approaches for Chiral Centers in this compound

This compound possesses at least one defined chiral center in the L-glutamic acid side chain. The stereointegrity of this center is crucial for biological activity. To ensure the correct stereochemistry, the synthesis almost invariably incorporates L-glutamic acid, or a diethyl L-glutamate derivative, during the coupling step with the p-aminobenzoyl fragment.

The hydrogenation of the pyrido[2,3-d]pyrimidine ring system to create the DDACTHF core can potentially generate a new stereocenter at the C6 position. Controlling the stereochemistry of this reduction can be challenging. While many syntheses result in a mixture of diastereomers that may or may not be separated, targeted stereoselective approaches are highly desirable. Asymmetric synthesis of diastereomers has been reported for related analogues like 10-CH3S-DDACTHF, indicating that methods for stereocontrol are an active area of research. scispace.com Strategies for stereoselective synthesis often rely on chiral catalysts or chiral auxiliaries to direct the outcome of key bond-forming reactions. rsc.orgacgpubs.org For example, stereoselective synthesis of nucleotide prodrugs has been achieved with high diastereoselectivity using an oxazaphospholidine method. nih.gov

Development of Novel Synthetic Routes for Related Antifolate Analogues

The field of antifolate synthesis is continually evolving, with researchers developing more efficient and versatile routes to known compounds and novel analogues. mdpi.com For classical antifolates like pemetrexed and raltitrexed (B1684501), which share structural similarities with DDACTHF, novel synthetic strategies have been reported. These include the use of transition-metal-catalyzed cross-coupling reactions, such as the Heck coupling, to form key carbon-carbon bonds under mild conditions. scispace.com

Other innovative approaches involve multi-step syntheses starting from readily available materials like thiophene-2-carboxylic acid for raltitrexed or tert-butyl-4-formylbenzoate for pemetrexed. mdpi.com The development of new ring-forming methodologies, such as the transformation of pyrimidines into pyrido[2,3-d]pyrimidines, has also been a key area of innovation, enabling the synthesis of a wider range of analogues. nih.gov These advanced synthetic methods offer greater flexibility and efficiency, facilitating the exploration of structure-activity relationships within the broader class of antifolate agents.

Molecular Mechanisms of Action and Biochemical Target Engagement

Theoretical Framework for Antimetabolite Activity in Folate Pathways

Antimetabolites are a class of compounds that mimic the structure of essential metabolites, thereby interfering with their normal biochemical reactions. pharmacologyeducation.org Folic acid antagonists, a subgroup of antimetabolites, specifically target the folate cycle, which is critical for the synthesis of DNA, RNA, and proteins. pharmacologyeducation.orgpharmgkb.org Folate cofactors are indispensable for one-carbon transfer reactions, which are fundamental to the de novo synthesis of purines and thymidylate. pharmgkb.orgmdpi.com

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and cell division. pharmacologyeducation.orgijbiotech.com These cells often rely heavily on the de novo purine (B94841) biosynthesis pathway, making it a prime target for therapeutic intervention. ijbiotech.comnih.gov By inhibiting key enzymes in this pathway, folate antimetabolites can selectively disrupt the growth of these highly proliferative cells. mdpi.comnih.gov The design of such inhibitors often involves modifications to the folic acid structure to enhance their affinity and selectivity for specific folate-dependent enzymes. mdpi.com

Selective Inhibition of Glycinamide (B1583983) Ribonucleotide Transformylase (GAR Tfase)

10-trifluoroacetyl-DDACTHF has been identified as a potent and selective inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase). nih.govacs.org GAR Tfase is a pivotal folate-dependent enzyme in the de novo purine biosynthetic pathway. nih.govnih.gov It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolic acid (10-formyl-THF) to the substrate β-glycinamide ribonucleotide (β-GAR). nih.govnih.gov This reaction is the first of two formylation steps required for the synthesis of purines. nih.govnih.gov

Kinetic studies have demonstrated that this compound is a highly potent inhibitor of human GAR Tfase. nih.govacs.org The inhibitory constant (Ki) for recombinant human GAR Tfase (rhGAR Tfase) has been determined to be as low as 15 nM. nih.govacs.orgnih.govnih.gov This indicates a strong binding affinity of the inhibitor to the enzyme. Further studies have reported similar Ki values, confirming its potent inhibitory activity. nih.govnih.gov The trifluoroacetyl group at the N10 position is a key feature, mimicking the tetrahedral intermediate of the enzymatic reaction. nih.gov

Table 1: Kinetic Data for GAR Tfase Inhibition

| Inhibitor | Enzyme Source | Ki (nM) | Reference |

|---|---|---|---|

| This compound | recombinant human GAR Tfase | 15 | nih.govacs.orgnih.gov |

| This compound | recombinant human GAR Tfase | 30 | nih.gov |

| 10-formyl-DDACTHF | recombinant human GAR Tfase | 14 | nih.gov |

A critical aspect of a successful antimetabolite is its selectivity for the target enzyme over other related enzymes, which helps to minimize off-target effects. Research has shown that this compound is highly selective for GAR Tfase. nih.govacs.org It has been found to be inactive against other folate-dependent enzymes that were examined, with Ki values greater than 100 µM. nih.govacs.org These enzymes include dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are also key players in folate metabolism. nih.gov This high degree of selectivity underscores the rational design of this compound as a specific inhibitor of de novo purine biosynthesis. nih.gov

Kinetic Analysis of GAR Tfase Inhibition by this compound

Impact on De Novo Purine Biosynthesis Pathway

The selective and potent inhibition of GAR Tfase by this compound has a direct and significant impact on the de novo purine biosynthesis pathway. nih.govresearchgate.net This pathway is a multi-step process that synthesizes purine nucleotides from simpler precursor molecules. plos.org

While this compound directly targets GAR Tfase, its primary mechanism does not involve the direct inhibition of downstream enzymes in the purine synthesis pathway. The primary effect is the blockage of the pathway at the GAR Tfase step, which prevents the formation of its product, formylglycinamide ribonucleotide (FGAR). This substrate limitation effectively halts the subsequent reactions in the pathway.

The inhibition of GAR Tfase leads to a depletion of the intracellular pool of purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). ijbiotech.com These purines are essential building blocks for the synthesis of DNA and RNA. plos.org Consequently, the depletion of purines results in the inhibition of cellular macromolecule synthesis, which is particularly detrimental to rapidly dividing cells that require a constant supply of nucleic acid precursors. pharmacologyeducation.org This ultimately leads to the inhibition of cell proliferation. nih.govnih.gov The cytotoxic activity of this compound has been shown to be sensitive to the presence of purines, confirming that its mode of action is through the inhibition of de novo purine biosynthesis. nih.govnih.gov

Inhibition of Downstream Purine Synthesis Enzymes

The efficacy of this compound as a therapeutic agent is rooted in its ability to selectively inhibit key enzymatic processes within cancer cells. Its journey from extracellular space to intracellular target involves a series of sophisticated biological interactions.

Cellular Uptake and Intracellular Processing

The entry of this compound into cells is a critical first step for its pharmacological activity. This process is primarily mediated by a specific transport system.

The principal mechanism for the cellular uptake of this compound is the reduced folate carrier (RFC). proteopedia.orgacs.org This transport protein is ubiquitously expressed in mammalian cells and is responsible for the uptake of natural folates, which are essential for various metabolic processes. wikipedia.orgnih.gov this compound effectively hijacks this transport system to gain entry into the cell. proteopedia.orgacs.org The expression levels of RFC in both normal and tumor cells can influence the compound's uptake and, consequently, its therapeutic selectivity. scispace.com The reliance on RFC for transport is a key characteristic shared with other antifolate drugs. nih.gov

Mechanisms of Polyglutamation and Intracellular Retention

Once inside the cell, this compound undergoes a crucial metabolic conversion that ensures its prolonged intracellular presence and enhances its inhibitory potency.

The enzyme folylpolyglutamate synthetase (FPGS) plays a pivotal role in the intracellular retention of this compound. nih.gov FPGS catalyzes the sequential addition of glutamate (B1630785) residues to the molecule, a process known as polyglutamation. nih.govnih.gov This modification significantly increases the negative charge of the compound, which in turn hinders its efflux from the cell via transport pumps. nih.gov The resulting polyglutamated forms of this compound are not only retained within the cell but also exhibit enhanced inhibitory activity against their target enzyme. nih.gov The loss of FPGS activity in certain cell lines leads to a substantial decrease in the potency of this compound, highlighting the critical nature of polyglutamation for its efficacy. nih.gov

| Intracellular Process | Key Enzyme/Transporter | Function | Impact on this compound |

| Cellular Uptake | Reduced Folate Carrier (RFC) | Transports folates and antifolates into the cell. | Facilitates entry of this compound into the cell. proteopedia.orgacs.org |

| Intracellular Retention | Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to folates and antifolates. | Sequesters the compound intracellularly and enhances its inhibitory activity. nih.govnih.gov |

Characterization of Intracellular Metabolites and their Enzymatic Formation

Inside the cell, this compound is converted into a series of polyglutamated metabolites. While the parent compound is active, its polyglutamated derivatives are often more potent inhibitors of the target enzyme.

Research has shown that the pentaglutamate form of this compound is a particularly potent inhibitor of recombinant human GAR Tfase. nih.gov However, there is little difference in the inhibitory constants (Ki values) among the various polyglutamated forms, suggesting that the primary role of polyglutamation is to ensure the compound remains within the cell. nih.gov

Structure-Based Ligand-Protein Interaction Studies

To understand the potent and selective inhibition of GAR Tfase by this compound, researchers have employed advanced structural biology and computational techniques.

X-ray Crystallography of this compound-GAR Tfase Complexes

X-ray crystallography has provided invaluable atomic-level insights into how this compound binds to human GAR Tfase. The crystal structure of the complex, determined at a resolution of 1.98 Å, revealed that the inhibitor binds in the folate-binding site of the enzyme. proteopedia.orgacs.org A key finding from these studies is that upon binding, a highly flexible loop in the enzyme (residues 141-146) becomes ordered. proteopedia.orgacs.org This induced-fit mechanism is crucial for the tight and selective binding of the inhibitor. The structure of this complex has served as a foundational template for the rational design of new and even more potent GAR Tfase inhibitors. proteopedia.orgacs.org

| Crystallography Data for this compound-hGAR Tfase Complex | |

| PDB ID | 1NJS acs.org |

| Resolution | 1.98 Å proteopedia.org |

| Key Finding | Ordering of the flexible folate-binding loop (residues 141-146) upon inhibitor binding. proteopedia.orgacs.org |

Computational Docking and Molecular Dynamics Simulations of Binding

Complementing experimental structural data, computational methods have been used to model the interaction between this compound and GAR Tfase. nih.gov Docking simulations have been performed using the crystal structure of the human GAR Tfase complex (PDB ID: 1NJS) as a template. acs.org These simulations help to rationalize the binding mode of the natural cofactor, 10-formyltetrahydrofolic acid, and provide a basis for understanding the superior inhibitory properties of this compound. proteopedia.orgacs.org Molecular dynamics simulations can further elucidate the dynamic nature of the inhibitor-enzyme interaction and the conformational changes that occur upon binding.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

The interaction between 10-trifluoroacetyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-CF3CO-DDACTHF) and its biochemical target, human glycinamide ribonucleotide formyltransferase (GARFTase), provides a clear example of how ligand binding induces significant conformational changes that are central to its inhibitory mechanism. While 10-CF3CO-DDACTHF is a potent inhibitor that binds to the folate cofactor site, its binding event triggers allosteric effects, leading to structural reorganization in the enzyme. proteopedia.orgscispace.com This process stabilizes a specific conformation of the enzyme, which is crucial for its potent inhibition of de novo purine biosynthesis. proteopedia.orgsmolecule.com

The crystal structure of human GARFTase in a binary complex with 10-CF3CO-DDACTHF has been resolved, providing detailed insights into the molecular interactions and the resulting structural changes. proteopedia.orgscispace.comacs.org The cofactor binding pocket of GARFTase is situated at the interface between its N-terminal and C-terminal domains and is composed of three main regions: the pteridine (B1203161) binding cleft, the benzoylglutamate region, and the formyl transfer region. scispace.com

Upon binding, the diaminopyrimidinone ring of 10-CF3CO-DDACTHF becomes deeply buried within the active site cleft. scispace.com The glutamate portion of the inhibitor orients in a similar fashion to the glutamate chain of other related antifolates. acs.orgnih.gov Specific interactions, such as hydrogen bonds and hydrophobic contacts, anchor the inhibitor firmly in the binding site. For instance, the glutamate's α-carboxy group interacts with residues like Arg64 and Arg90, while the thiophene (B33073) ring can form hydrophobic interactions with residues such as Leu85, Ile91, and Leu92. acs.orgnih.gov

The most profound consequence of this binding is the induced ordering of a previously flexible region of the enzyme. proteopedia.org In the unliganded, or apo, state of human GARFTase, the folate-binding loop, which comprises residues 141-146, is highly flexible and disordered. proteopedia.org The binding of 10-CF3CO-DDACTHF stabilizes this loop, causing it to adopt a highly ordered conformation. proteopedia.org This induced-fit mechanism, where the ligand's presence organizes a flexible loop into a stable structure, is a hallmark of its inhibitory action. The resulting inhibitor-bound conformation is considered a superior template for the rational design of new and more potent GARFTase inhibitors. proteopedia.orgacs.org

Table 1: Summary of Molecular Interactions between 10-CF3CO-DDACTHF and Human GARFTase Note: Some interactions are inferred from studies of structurally similar antifolates docked into the 10-CF3CO-DDACTHF-bound GARFTase structure (PDB ID: 1NJS).

| Interacting Moiety of Ligand | Interacting Residues/Region in GARFTase | Type of Interaction | Reference |

| Diaminopyrimidine Ring | Deeply buried in the active site cleft | Binding/Positioning | scispace.comacs.orgnih.gov |

| Glutamate α-COOH | Arg64, Arg90, Ile91 (backbone) | Ionic/Hydrogen Bonds | acs.orgnih.gov |

| Folate Binding Loop | Asp144 | Interaction with trifluoroacetyl group | nih.gov |

| General Scaffold | Folate Binding Loop (Residues 141-146) | Hydrophobic Interactions | acs.orgnih.gov |

Table 2: Conformational State of GARFTase Folate-Binding Loop (Residues 141-146)

| Enzyme State | Conformation of Folate-Binding Loop | Functional Implication | Reference |

| Unliganded (Apo) GARFTase | Highly flexible and disordered | Allows for entry of natural cofactor | proteopedia.org |

| GARFTase bound to 10-CF3CO-DDACTHF | Highly ordered and stabilized | Locks enzyme in an inhibited state | proteopedia.org |

Preclinical Biological Investigations: in Vitro and in Vivo Non Human Studies

Efficacy Studies in Animal Models of Disease

Although its potent in vitro activity and favorable cellular uptake characteristics make 10-trifluoroacetyl-DDACTHF a "superb candidate for in vivo examination," published efficacy studies in animal models of disease were not found in the reviewed search results. nih.gov Therefore, its in vivo therapeutic potential remains undocumented in the available literature.

Impact on Tumor Growth and Metastasis in Xenograft Models

While the potent in vitro anti-tumor activity of this compound has been established, publicly available research detailing its impact on tumor growth and metastasis in xenograft models is not extensively documented in the reviewed literature. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical drug development to assess in vivo efficacy. reactionbiology.combiocytogen.com Although there are mentions of the use of xenograft models for other antifolates and in cancer research broadly, specific data tables and detailed research findings on tumor growth inhibition or anti-metastatic effects of this compound in such models were not found in the provided search results. core.ac.ukherabiolabs.comnih.gov

Efficacy in Genetically Engineered Mouse Models of Folate-Related Disorders

Information regarding the efficacy of this compound in genetically engineered mouse models (GEMMs) of folate-related disorders is not available in the current body of literature. GEMMs are valuable tools for studying diseases in a context that more closely mimics human physiology and genetics. nih.govmdpi.com Mouse models of folate deficiency have been used to study the effects of folate on development and disease, but specific studies evaluating the therapeutic or biological effects of this compound in these models have not been reported. nih.gov

Pharmacodynamic Biomarker Analysis in Animal Tissues

There is a lack of specific published data on the analysis of pharmacodynamic biomarkers in animal tissues following treatment with this compound. Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the expected biological response in a living organism. For an inhibitor of GAR Tfase, such biomarkers could include changes in the levels of purine (B94841) precursors or other downstream metabolic effects in tumor and normal tissues. While the concept of biomarker analysis is a standard part of preclinical development, specific studies for this compound are not detailed in the available literature.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

The translation of a compound from a promising in vitro candidate to a viable clinical drug heavily relies on understanding its pharmacokinetic and pharmacodynamic properties.

Mechanistic Understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in animal models are not described in the public domain. Understanding these ADME properties is critical for determining how a drug is processed by the body, which influences its efficacy and potential toxicity. It has been noted that the compound is effectively transported into cells via the reduced folate carrier. acs.org

Target Engagement and Occupancy Studies in Preclinical Biological Systems

While the potent enzymatic inhibition of GAR Tfase by this compound is well-documented in vitro, there is no specific information available on in vivo target engagement and occupancy studies in preclinical models. nih.gov Such studies are crucial to confirm that the drug reaches its intended target in a living organism at concentrations sufficient to exert its therapeutic effect. pelagobio.comnih.gov The crystal structure of human GAR Tfase in complex with this compound has been solved, providing a detailed view of its binding mode at the molecular level. acs.orgacs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Species

No evidence of Physiologically Based Pharmacokinetic (PBPK) modeling for this compound in preclinical species was found in the reviewed literature. PBPK modeling is a sophisticated computational tool that simulates the ADME properties of a drug in different species by integrating physiological, biochemical, and drug-specific information. allucent.comnih.govnih.govmdpi.com This approach can help in predicting human pharmacokinetics from preclinical data and in understanding potential drug-drug interactions. nih.govfda.gov

Mechanisms of Resistance in Preclinical Models

The development of drug resistance is a significant hurdle in cancer chemotherapy. For antifolate agents, resistance can emerge through various mechanisms, broadly categorized as on-target and off-target alterations. mdpi.com While specific preclinical models of acquired resistance to this compound are not extensively detailed in publicly available literature, the principles of antifolate resistance observed for other compounds provide a framework for understanding potential mechanisms. These include modifications of the target enzyme, reduced drug accumulation due to efflux pumps, and alterations in drug metabolism. cuni.czmdpi.comresearchgate.net

Alterations in the target enzyme, glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), or enzymes involved in the metabolic activation of the drug are key potential mechanisms of resistance.

One of the primary anticipated mechanisms of resistance to classical antifolates involves the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This enzyme is crucial for the intracellular retention and full activity of many antifolates, as it catalyzes the addition of glutamate (B1630785) residues to the drug molecule. tandfonline.com This polyglutamylation traps the drug inside the cell and can also increase its affinity for the target enzyme. tandfonline.com A decrease in FPGS activity is a known mechanism of resistance to the GARFTase inhibitor lometrexol. cuni.cz

In the context of this compound, preclinical research has proactively addressed this potential resistance pathway. Studies have shown that the potent cytotoxic activity of this compound benefits from FPGS-mediated polyglutamylation, which enhances its intracellular accumulation. nih.gov Mutant CCRF-CEM cell lines deficient in FPGS demonstrated a significant loss of activity for related compounds, indicating the importance of this metabolic step. nih.gov

While mutations in or overexpression of the primary target, GARFTase, are plausible mechanisms of resistance to its inhibitors, specific instances documented for this compound in preclinical models are not readily found in the literature. For other antifolates, mutations in the target enzyme can decrease the binding affinity of the inhibitor, rendering it less effective. nih.govnih.gov Similarly, an increase in the expression level of the target enzyme can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. researchgate.net

Enhanced drug efflux, mediated by ATP-binding cassette (ABC) transporters, is a common mechanism of multidrug resistance (MDR) in cancer cells. nih.govfrontiersin.org These transporters act as pumps that actively remove cytotoxic agents from the cell, thereby reducing their intracellular concentration and limiting their efficacy. nih.gov

Several members of the ABC transporter family, including multidrug resistance-associated proteins (MRPs/ABCC family) and breast cancer resistance protein (BCRP/ABCG2), have been implicated in resistance to various antifolates, such as methotrexate (B535133) and pemetrexed (B1662193). nih.govnih.gov These pumps can transport both monoglutamated and, in some cases, polyglutamated forms of antifolates out of the cell. nih.gov Overexpression of MRPs and BCRP has been shown to confer resistance to a range of antifolates in preclinical models. nih.gov

Although these efflux pumps are known to transport folates and various antifolates, specific preclinical studies detailing their role in mediating resistance to this compound are not extensively reported. However, it is a recognized principle that the development of new anticancer agents should consider the possibility of efflux by these transporters. Some novel antifolates are specifically designed to bypass these efflux pumps to reduce the likelihood of resistance. flagtherapeutics.com

A key strategy to overcome or prevent drug resistance is the rational design of new drug analogs that are not susceptible to known resistance mechanisms. mdpi.com In the case of this compound, significant preclinical effort has been dedicated to designing analogs that can circumvent anticipated resistance, particularly that which is mediated by reduced FPGS activity.

To address the potential for resistance due to decreased polyglutamylation, researchers have synthesized and evaluated non-polyglutamatable derivatives of this compound. nih.gov In these analogs, the γ-glutamyl carboxylate, which is essential for FPGS-catalyzed polyglutamylation, is replaced with a group that cannot be modified, such as a tetrazole. nih.gov

One such non-polyglutamatable analog, where a tetrazole replaces the γ-carboxylic acid, demonstrated potent and selective inhibition of GARFTase and exhibited significant purine-sensitive cytotoxic activity. nih.gov Crucially, the activity of this analog is independent of FPGS levels, making it a promising candidate for treating tumors that have developed resistance to traditional antifolates via downregulation of FPGS. nih.gov This approach highlights a proactive strategy in drug design, anticipating and overcoming a clinically relevant resistance mechanism before it arises.

The table below summarizes the activity of a key non-polyglutamatable analog compared to its parent compound in a preclinical model.

| Compound | Modification | Cytotoxic Activity (IC50, CCRF-CEM) | Target Inhibition (Ki, rhGARFTase) | FPGS Dependent |

| 10-CF3CO-DDACTHF (1) | L-glutamate | 16 nM | 15 nM | Yes |

| Analog 12 | γ-tetrazole substituted | 40 nM | 130 nM | No |

Data sourced from preclinical studies. nih.gov

While specific preclinical data on combination strategies to overcome resistance to this compound are limited, the general principle of using combination therapy to thwart drug resistance is a well-established concept in oncology. tandfonline.comoncotarget.com Combining drugs with different mechanisms of action or resistance profiles can prevent the emergence of resistant clones. mdpi.com For antifolates, this could involve co-administration with inhibitors of efflux pumps or agents that target alternative metabolic pathways. mdpi.com

Structure Activity Relationship Sar Studies of 10 Trifluoroacetyl Ddacthf Analogues

Design Principles for Systematic Analogue Synthesis

The foundational design principle for 10-trifluoroacetyl-DDACTHF was a structure-based approach aimed at creating a powerful inhibitor of human GAR Tfase. alljournals.cnmdpi.com The core strategy involved replacing the N10-formyl group of the natural cofactor, (6R)-N10-formyltetrahydrofolic acid, with a non-transferable trifluoroacetyl group. acs.org This was intended to mimic the tetrahedral transition state of the formyl transfer reaction, thereby promoting tight binding to the enzyme's active site. acs.org

Systematic analogue synthesis has been guided by the need to probe the importance of different regions of the parent molecule. This includes modifications at the C10 position, alterations to the core heterocyclic scaffold (the 5,10-dideazaacyclic system), and variations of the L-glutamate tail. nih.govugm.ac.id A key consideration in the design of analogues has been the role of cellular transport systems, such as the reduced folate carrier (RFC), and intracellular metabolism, particularly polyglutamation by folylpolyglutamate synthetase (FPGS), which can significantly impact cellular retention and efficacy. alljournals.cnugm.ac.id

Influence of the Trifluoroacetyl Moiety Modifications on Biological Activity

The trifluoroacetyl group at the C10 position is a crucial determinant of the high inhibitory potency of this compound. When bound to GAR Tfase, this group exists in its hydrated gem-diol form, which acts as a transition-state analogue. acs.orgnih.gov The exceptional potency of this compound (Kᵢ = 15 nM against recombinant human GAR Tfase) underscores the success of this design. alljournals.cnmdpi.com

Comparative analysis with other C10-substituted analogues reveals the superior nature of the trifluoroacetyl group for GAR Tfase inhibition. For instance, the corresponding 10-formyl analogue, 10-formyl-DDACTHF, is also a potent inhibitor (Kᵢ = 14 nM), likewise binding as its gem-diol. nih.gov However, replacement of the trifluoroacetyl group with a lipophilic thiomethyl group, as in 10-methylthio-DDACTHF, results in a significant, though still potent, decrease in inhibitory activity (Kᵢ = 180-210 nM). nih.gov This highlights the critical role of the electrophilic carbonyl (or its hydrated form) in achieving maximal potency. Further analogues with substitutions like 10-methanesulfonyl also show potent inhibition, indicating that various C10 modifications can be accommodated within the enzyme's active site, albeit with varying degrees of affinity. nih.gov

| Compound | Kᵢ vs rhGAR Tfase (µM) |

| This compound | 0.015 |

| 10-formyl-DDACTHF | 0.014 |

| 10S-methylthio-DDACTHF | 0.18 |

| 10R-methylthio-DDACTHF | 0.21 |

| 10-methanesulfonyl-DDACTHF | 0.23 |

| Unsubstituted DDACTHF | 20 |

Modifications to the DDACTHF Core Structure and their Functional Consequences

Modifications to the 5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid (DDACTHF) core structure, which is a pyrrolo[2,3-d]pyrimidine system, have profound effects on biological activity and selectivity. hufocw.orgresearchgate.net The DDACTHF scaffold itself provides the necessary framework for recognition by the folate-binding site of GAR Tfase. acs.orgnih.gov

Alterations to the glutamate (B1630785) tail are particularly consequential. The glutamate moiety is essential for intracellular polyglutamation, a process that traps the inhibitor within the cell and can enhance its inhibitory activity. alljournals.cnnih.gov Studies have shown that polyglutamated analogues of this compound are potent inhibitors, with the pentaglutamate derivative being the most active against recombinant human GAR Tfase (Kᵢ = 0.004 µM). nih.gov This suggests that the primary role of polyglutamation for this compound is to increase intracellular concentration rather than to enhance direct enzyme inhibition. nih.gov Analogues lacking the glutamate tail are inactive, confirming the absolute requirement of this moiety for tight binding. nih.gov Replacing the L-glutamate with other amino acids, such as aspartic acid or α-amino adipic acid, alters the drug's efficacy and its ability to be transported by various folate transporters. nih.gov

Furthermore, substitutions on the pyrrolo[2,3-d]pyrimidine ring system itself can modulate activity and transport characteristics. For example, moving the side chain from the 6-position to the 5-position of the pyrrolo[2,3-d]pyrimidine nucleus can shift the inhibitory profile, with some 5-substituted analogues gaining dual inhibitory activity against both GARFTase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase).

Stereochemical Effects on Enzyme Inhibition and Cellular Uptake

The stereochemistry at the C10 position of DDACTHF analogues has been a subject of significant investigation. For this compound, the C10 center rapidly racemizes in solution, which has precluded the evaluation of the individual diastereomers. acs.org However, studies on analogues with stable stereocenters at C10, such as 10-methylthio-DDACTHF, have provided valuable insights.

The asymmetric synthesis and evaluation of the separate 10R and 10S diastereomers of 10-methylthio-DDACTHF revealed that both are potent inhibitors of recombinant human GAR Tfase, with the 10S-isomer being slightly more active (Kᵢ = 180 nM) than the 10R-isomer (Kᵢ = 210 nM). nih.gov Both diastereomers also exhibit potent inhibition of cancer cell growth. nih.gov X-ray crystallography studies have shown that the thiomethyl groups of both the 10R and 10S isomers can occupy the same hydrophobic pocket within the enzyme's active site. acs.org This indicates a remarkable stereochemical accommodation by the enzyme for C10 substituents. nih.gov This is in contrast to the binding mode of this compound, where the hydrated trifluoroacetyl group interacts with the folate-binding loop. acs.org

The lipophilic nature of the thiomethyl-substituted analogues confers an advantage in cellular uptake, particularly in cells that lack the reduced folate carrier (RFC) protein, highlighting that stereochemistry and the nature of the C10 substituent can influence not just enzyme inhibition but also cellular transport mechanisms. acs.orgnih.gov

| Compound | rhGAR Tfase Kᵢ (µM) | CCRF-CEM IC₅₀ (µM) | CCRF-CEM/MTX (RFC⁻) IC₅₀ (µM) |

| 10S-methylthio-DDACTHF | 0.18 | 0.05 | 0.06 |

| 10R-methylthio-DDACTHF | 0.21 | 0.08 | 0.07 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Based on a comprehensive search of available scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated exclusively to the this compound series of analogues have not been publicly reported. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Application of Computational Parameters to Predict Biological Activity

In the absence of a specific QSAR model for this compound, the general principles of QSAR can be considered. Such a study would involve calculating a variety of molecular descriptors for each analogue in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Based on the chemical formula, such as molecular weight.

2D descriptors: Derived from the 2D structure, including topological indices, molecular connectivity, and counts of specific atom types or functional groups.

3D descriptors: Dependent on the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical descriptors: Properties like lipophilicity (logP), polarizability, and electronic parameters (e.g., partial charges, dipole moment).

These calculated descriptors would then be used as independent variables in a statistical model to predict the biological activity (e.g., Kᵢ or IC₅₀ values) as the dependent variable.

Identification of Key Structural Descriptors for Enhanced Potency and Selectivity

While a formal QSAR analysis is not available, the existing SAR data allows for the qualitative identification of key structural features that influence potency and selectivity. A future QSAR study on this series would likely aim to quantify the importance of these features.

Key descriptors expected to be significant for the this compound series would likely include:

Electronic Descriptors: Parameters related to the C10 substituent would be crucial. The electrostatic potential and partial charges on the trifluoroacetyl group (or its hydrated gem-diol form) would likely correlate strongly with inhibitory potency, reflecting the importance of this group in mimicking the reaction's transition state.

Steric and Shape Descriptors: The size and shape of the C10 substituent are important, as shown by the different activities of formyl, trifluoroacetyl, and methylthio groups. Descriptors related to molecular volume and surface area would capture these effects.

Hydrogen Bonding Descriptors: The capacity to form hydrogen bonds is critical for binding. Descriptors quantifying the number of hydrogen bond donors and acceptors, particularly in the glutamate tail and the heterocyclic core, would be significant.

Topological Descriptors: These would describe the connectivity and branching of the molecule, including the length and flexibility of the linker between the pteridine-like core and the glutamate moiety.

A successful QSAR model would provide a quantitative understanding of these relationships, enabling the in silico design of new analogues with potentially enhanced potency and improved selectivity profiles.

Development of Prodrug Strategies for Enhanced Delivery to Research Systems (excluding specific chemical properties)

The development of prodrugs is a key strategy to overcome limitations in drug delivery, such as poor cellular uptake or instability. nih.govnih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes transformation in vivo to release the active compound. nih.gov In the context of this compound, the compound itself is a prodrug strategy designed for enhanced delivery into research systems like cultured cells.

The parent compound, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDACTHF), is a potent inhibitor of GARFT, but its delivery into cells can be a limiting factor. The addition of the trifluoroacetyl group at the 10-position creates a more lipophilic (fat-soluble) molecule. researchgate.net This increased lipophilicity is intended to facilitate the compound's passage across the lipid-rich cell membrane, a common barrier to hydrophilic (water-soluble) molecules.

Once inside the cell, the trifluoroacetyl group is designed to be cleaved by intracellular enzymes, such as esterases, which are abundant in the cytoplasm. This enzymatic action releases the active form of the drug, 10-H-DDACTHF, directly at its site of action. This targeted release mechanism concentrates the active inhibitor inside the cell where the GARFT enzyme resides, thereby enhancing its effective concentration and biological activity.

Another critical aspect of the delivery strategy for this class of antifolates involves polyglutamation. nih.govfabad.org.tr Once inside the cell, the active DDACTHF undergoes polyglutamation, a process where multiple glutamate residues are added to the molecule. This modification significantly increases the size and negative charge of the compound, effectively trapping it within the cell and preventing its efflux. Research on polyglutamate analogues of this compound demonstrated that while the pentaglutamate version was the most active inhibitor against recombinant human GAR Tfase, the primary role of this modification is believed to be intracellular retention rather than a direct increase in inhibitory potency. nih.gov This ensures a sustained inhibitory effect on purine (B94841) biosynthesis.

The table below summarizes the inhibitory activities of this compound and its polyglutamated analogues against different enzymes, illustrating the compound's selectivity.

| Compound | Target Enzyme | Inhibition Constant (Ki) in µM | Selectivity |

| This compound (1) | rhGAR Tfase | 0.02 | Highly selective for rhGAR Tfase vs. E. coli GAR Tfase (>100-fold) and rhAICAR Tfase. nih.gov |

| Monoglutamate (3) | rhGAR Tfase | 0.01 | - |

| Diglutamate (4) | rhGAR Tfase | 0.01 | - |

| Triglutamate (5) | rhGAR Tfase | 0.007 | - |

| Pentaglutamate (6) | rhGAR Tfase | 0.004 | Most active inhibitor in the series tested. nih.gov |

| This compound (1) | rhAICAR Tfase | 65 | Much less active against rhAICAR Tfase. nih.gov |

| Polyglutamates (3-6) | rhAICAR Tfase | 0.120 | Much less active against rhAICAR Tfase. nih.gov |

Data sourced from research on analogues and derivatives of 10-CF3CO-DDACTHF. nih.gov rhGAR Tfase refers to recombinant human GAR Tfase; rhAICAR Tfase refers to recombinant human aminoimidazole carboxamide transformylase.

This prodrug approach, combining enhanced lipophilicity for better cell penetration and subsequent intracellular activation and retention through polyglutamation, represents a sophisticated strategy to maximize the delivery and efficacy of DDACTHF in research systems.

Advanced Analytical and Structural Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 10-trifluoroacetyl-DDACTHF from impurities and complex matrix components, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. scispace.com The development of a robust HPLC method is critical for ensuring the purity and quality of the compound, which is vital for reliable preclinical studies. americanpharmaceuticalreview.com

Method development for this compound typically involves reversed-phase chromatography, which is effective for over 65% of all HPLC separations due to its wide applicability. scispace.com The process requires systematic optimization of several key parameters to achieve adequate separation from precursors, degradants, and other impurities. scispace.comamericanpharmaceuticalreview.com

Key Optimization Parameters in HPLC Method Development:

Column: A C18 column is commonly selected for the separation of folate derivatives. diva-portal.orgnih.gov

Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer, is adjusted to achieve optimal separation. diva-portal.orgnih.gov The pH of the mobile phase is a critical factor; for instance, using an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution. nih.govelementlabsolutions.com

Detection: A Diode Array Detector (DAD) or a UV detector is typically employed. nih.gov Wavelength selection is based on the UV absorbance profile of this compound. americanpharmaceuticalreview.com

Flow Rate and Temperature: These parameters are fine-tuned to optimize resolution and analysis time. americanpharmaceuticalreview.com

A well-developed HPLC method should meet specific performance criteria, including a resolution factor greater than 1.5 between the main peak and key impurities and a tailing factor between 0.8 and 1.5 for the main peak. americanpharmaceuticalreview.com

Table 1: Typical HPLC Method Parameters for Analysis of Folate Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | diva-portal.orgnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., 0.05% TFA) | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | diva-portal.org |

| Detection | UV/DAD at specific wavelength (e.g., 210 nm) | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | americanpharmaceuticalreview.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantitative Analysis in Complex Matrices

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and precise quantification of this compound, especially in complex biological matrices such as plasma or tissue extracts. rsc.org This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.orgnih.gov

For quantitative analysis, LC-tandem mass spectrometry (LC-MS/MS) is the gold standard. cdc.gov It typically operates in the multiple reaction monitoring (MRM) mode, which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. wellcomeopenresearch.org This minimizes interference from matrix components, a common challenge in bioanalysis known as matrix effects. cdc.govchromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting any remaining matrix effects and ensuring high accuracy and precision. cdc.gov

LC-MS is also instrumental for qualitative analysis, such as identifying metabolites. High-resolution mass spectrometry (HRAM), often using Orbitrap or time-of-flight (TOF) analyzers, can determine the elemental composition of unknown compounds from their accurate mass, facilitating structural elucidation. thermofisher.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. mdpi.comnih.gov

For this compound, ¹H NMR spectra would confirm the presence and connectivity of protons in the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain. core.ac.uk The presence of the trifluoroacetyl group would be unequivocally confirmed by ¹⁹F NMR spectroscopy, which is highly specific for fluorine-containing compounds. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, providing unambiguous proof of the compound's structure. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. imgroupofresearchers.com For this compound, the IR spectrum would show characteristic absorption bands for specific functional groups. For example, the presence of amide and carboxylic acid groups would be confirmed by their distinct carbonyl (C=O) and N-H/O-H stretching vibrations. The strong C-F bond vibrations from the trifluoroacetyl group would also be a key identifying feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. mdpi.com The technique is based on the Beer-Lambert law, which relates absorbance directly to the concentration of the analyte. mdpi.comsci-hub.se The UV-Vis spectrum of this compound is determined by its chromophores, the parts of the molecule that absorb light, primarily located in the pteridine and p-aminobenzoyl rings. imgroupofresearchers.commdpi.com While less specific for structural elucidation than NMR, UV-Vis spectroscopy is a simple and robust method for quantitative analysis and for monitoring reactions or purity. libretexts.orgresearchgate.net

Bioanalytical Method Validation for this compound and its Metabolites in Preclinical Samples

Before a quantitative analytical method, such as LC-MS/MS, can be used to analyze preclinical samples (e.g., plasma, urine, tissue homogenates), it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. ich.orgnih.govau.dk This validation is essential for ensuring the integrity of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. ijprajournal.comeuropa.eu

Bioanalytical method validation involves assessing several key performance characteristics according to international guidelines, such as those from the ICH. ich.orgnih.gov

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. | nih.gov |

| Accuracy | Closeness of determined values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). | europa.eu |

| Precision | Agreement among a series of measurements. Evaluated as within-run and between-run precision. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | europa.eu |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Linear regression with a correlation coefficient (r²) > 0.99. | nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is ≥ 5 times the blank response; accuracy within 20%, precision ≤20%. | nih.goveuropa.eu |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the response of an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible. | nih.gov |

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal values. | ijprajournal.com |

This validation process must be applied not only to the parent compound, this compound, but also to any of its significant metabolites that require quantification in preclinical studies. au.dkeuropa.eu

Crystallographic Analysis of this compound-Enzyme Complexes (e.g., GAR Tfase)

The three-dimensional structure of an enzyme in complex with an inhibitor is crucial for understanding the molecular basis of inhibition and for guiding further drug design. For 10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid (this compound), crystallographic studies with its target enzyme, glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase), have provided invaluable insights into its potent and selective inhibitory activity. acs.orgacs.orgsoton.ac.uk

X-ray Crystallography Protocols and Data Interpretation

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.gov By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. nih.gov The structure of human GAR Tfase in complex with this compound was successfully determined using this method, providing a detailed view of the inhibitor-enzyme interactions. acs.orgsoton.ac.uk

The general protocol for determining the crystal structure of an enzyme-inhibitor complex involves several key stages: protein expression and purification, crystallization, data collection, and structure determination and refinement. nih.govnih.gov For the human GAR Tfase-10-trifluoroacetyl-DDACTHF complex, recombinant human GAR Tfase was expressed and purified to homogeneity. acs.org Crystals of the complex were then grown, typically using vapor diffusion methods (such as hanging or sitting drop), where a solution of the protein-inhibitor complex is allowed to slowly reach a state of supersaturation, leading to crystal formation. nih.gov

Once suitable crystals were obtained, they were exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate diffraction data. nih.govwikipedia.org The crystal structure of the human GAR Tfase complex with this compound was determined to a resolution of 1.98 Å. acs.orgacs.orgsoton.ac.uk This high resolution allowed for a precise definition of the inhibitor's geometry and its interactions within the enzyme's active site. acs.org

Data Interpretation and Research Findings:

Interpretation of the electron density map revealed that this compound binds within the folate-binding site of GAR Tfase. acs.orgacs.org A significant finding was that the inhibitor binds as its hydrated gem-diol form, where the trifluoroacetyl group has reacted with a water molecule. nih.gov This hydrated form mimics the tetrahedral intermediate of the formyl transfer reaction catalyzed by the enzyme. nih.gov

The analysis showed that the binding of this compound induces a significant conformational change in the enzyme. acs.orgacs.org Specifically, the folate-binding loop (residues 141-146), which is known to be highly flexible and disordered in the unliganded enzyme, becomes well-ordered upon inhibitor binding. acs.orgacs.org This ordering creates a more compact active site, contributing to the tight binding of the inhibitor.

The crystal structure provided the first view of a GAR Tfase with a cofactor or cofactor analogue bound in the absence of the GAR substrate. acs.orgsoton.ac.uk This structure has become a critical template for computational docking studies and for the rational design of new, even more potent inhibitors. acs.org The detailed interactions observed between the inhibitor and amino acid residues in the active site, such as the catalytic triad (B1167595) (His108, Asp144, and Asn106), have been instrumental in understanding the mechanism of inhibition. acs.org

Below is a table summarizing the crystallographic data for the human GAR Tfase complex with this compound.

| Parameter | Value | Reference |

| PDB ID | 1RBQ | pdbj.org |

| Enzyme | Human GAR Tfase | acs.org |

| Ligand | This compound | acs.org |

| Resolution | 1.98 Å | acs.orgacs.orgsoton.ac.uk |

| Space Group | P6₅22 | nih.gov |

| Unit Cell Dimensions (a, b, c) | 81.33 Å, 81.33 Å, 171.19 Å | pdbj.org |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° | pdbj.org |

| Molecules per Asymmetric Unit | 1 | nih.gov |

| Data Collection Method | X-RAY DIFFRACTION | pdbj.org |

This table was generated interactively based on available research data.

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Biology

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of biological macromolecules in a near-native, vitrified state. selvita.comtechnologynetworks.com The technique involves flash-freezing a purified sample in liquid ethane, which traps the molecules in a thin layer of amorphous ice. technologynetworks.com These frozen-hydrated specimens are then imaged using a transmission electron microscope (TEM), and sophisticated image processing software is used to reconstruct a 3D model from thousands of 2D projection images. technologynetworks.com

While the structure of the this compound-GAR Tfase complex was solved by X-ray crystallography, Cryo-EM offers complementary advantages and is increasingly applied to study enzyme-ligand complexes. selvita.com

Key Applications and Advantages:

Visualizing Conformational Dynamics: Unlike crystallography, which typically captures a single, static state of a molecule in a crystal lattice, Cryo-EM can capture multiple conformational states of a protein as they exist in solution. selvita.com This capability could be used to visualize the flexibility of the folate-binding loop in GAR Tfase and how it transitions from a disordered to an ordered state upon binding of inhibitors like this compound.

No Need for Crystals: The primary bottleneck in X-ray crystallography is often the requirement to grow well-diffracting crystals, which can be a challenging and time-consuming process. nih.gov Cryo-EM bypasses this requirement, significantly accelerating the timeline for structure determination in many cases. selvita.com

While no specific Cryo-EM studies on the this compound-GAR Tfase complex have been published to date, the rapid advancements in Cryo-EM technology make it a valuable tool for future investigations into the structural biology of GAR Tfase and its inhibition. technologynetworks.comumich.edu

Future Directions and Emerging Research Perspectives for 10 Trifluoroacetyl Ddacthf

Exploration of Additional Biochemical Targets and Off-Target Interactions at a Molecular Level

While 10-trifluoroacetyl-DDACTHF was rationally designed for high specificity towards GAR Tfase, a comprehensive understanding of its molecular interactions requires investigation beyond this primary target. acs.org Future studies should focus on systematically identifying and characterizing other potential binding partners, which could reveal novel mechanisms of action or explain unforeseen biological effects.

Comprehensive Kinase and Enzyme Profiling: A broad screening against a panel of human kinases and other folate-dependent enzymes is a critical next step. Antifolates can sometimes exhibit activity against secondary targets; for instance, the anticancer drug pemetrexed (B1662193) is known to inhibit not only GAR Tfase but also aminoimidazole carboxamide ribonucleotide transformylase (AICARFTase) and thymidylate synthase (TS). acs.org Determining if this compound has any inhibitory effect on AICARFTase, the second formyltransferase in the purine (B94841) pathway, or other enzymes like dihydrofolate reductase (DHFR), is essential. core.ac.ukresearchgate.net

Molecular Interactions with Folate Transporters: The entry of this compound into cells is mediated by folate transporters such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). acs.orgscispace.com While these are not enzymatic targets, the molecular-level interactions governing binding affinity and transport efficiency are crucial for selectivity and efficacy. scispace.com High-resolution structural studies of the compound in complex with these transporters could pave the way for designing analogues with tailored uptake properties, potentially enhancing tumor-specific delivery.

Folylpolyglutamate Synthase (FPGS) Interaction Dynamics: The intracellular retention and enhanced enzymatic inhibition of many antifolates are dependent on their polyglutamylation by FPGS. nih.govscispace.com For this compound, this process is known to be beneficial for its cytotoxic activity. nih.gov A deeper investigation into the kinetics and structural basis of its interaction with FPGS would be invaluable. Understanding how the length of the polyglutamate tail affects target binding and cellular retention could inform the design of derivatives with optimized intracellular pharmacology.

Table 1: Potential Biochemical and Protein Interactions for Future Investigation

| Protein/Target Class | Rationale for Investigation | Potential Impact |

| AICARFTase | Second folate-dependent enzyme in the de novo purine pathway; a known secondary target for other antifolates like pemetrexed. acs.org | Discovery of a dual-targeting mechanism could explain enhanced potency or suggest new therapeutic strategies. |

| Dihydrofolate Reductase (DHFR) | A key enzyme in folate metabolism and the target of classical antifolates like methotrexate (B535133). core.ac.uk | Confirmation of selectivity; ruling out DHFR inhibition would reinforce its specific mechanism of action. |

| Folate Transporters (RFC, PCFT, FR) | Mediate cellular uptake, a critical determinant of efficacy and tissue selectivity. acs.orgscispace.com | Understanding these interactions at a molecular level could enable the design of analogues with improved tumor targeting and reduced systemic exposure. |

| Folylpolyglutamate Synthase (FPGS) | Catalyzes polyglutamylation, which enhances intracellular retention and target affinity. nih.govscispace.com | Elucidating the structure-activity relationship for FPGS could lead to analogues with superior intracellular accumulation and prolonged action. |

Investigation of New Biological Applications Beyond Folate Metabolism Inhibition

The primary application of this compound has been explored in the context of oncology due to the high demand for purines in rapidly dividing cancer cells. acs.org However, the fundamental role of folate metabolism and purine synthesis in other pathological conditions suggests that the compound's utility may extend beyond cancer therapy.

Future research should explore its potential in:

Inflammatory and Autoimmune Diseases: Activated immune cells, much like cancer cells, have a high proliferation rate and increased metabolic demands, including a reliance on de novo purine synthesis. Investigating the effect of this compound on T-cell and B-cell proliferation and function could open up applications in diseases like rheumatoid arthritis or lupus, where traditional antifolates like methotrexate are already standard of care.

Antiparasitic and Antimicrobial Agents: Many pathogenic organisms, including certain protozoa and bacteria, rely on their own de novo purine synthesis pathways and cannot salvage purines from their host. The enzymes in these pathogen pathways may be sufficiently different from their human counterparts to allow for selective targeting. Screening this compound and its analogues against a range of pathogens could identify new leads for anti-infective therapies.

Integration of this compound into Mechanistic Combination Studies in Preclinical Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome resistance, and reduce toxicity. The specific mechanism of this compound makes it a rational candidate for combination with other therapeutic agents.